Regioisomeric Identity: 2H-Pyrazolo[4,3-b] vs 1H-Pyrazolo[4,3-b] Binding Pose Implications
The 2H-pyrazolo[4,3-b]pyridine regioisomer positions the pyridine nitrogen for a key hydrogen-bond interaction with the conserved asparagine in BET bromodomains (e.g., BRD4 Asn140), a contact that the 1H tautomer cannot form without penalizing ligand strain energy [1]. In a TR-FRET assay against BRD4(1), a representative 2H-pyrazolo[4,3-b]pyridine-pyrrolidine scaffold achieved an IC50 of 0.58 µM, whereas the corresponding 1H tautomer showed only 35% inhibition at 10 µM [1].
| Evidence Dimension | BRD4(1) bromodomain inhibition (TR-FRET assay) |
|---|---|
| Target Compound Data | IC50 = 0.58 µM (representative 2H-pyrazolo[4,3-b]pyridine-pyrrolidine scaffold) |
| Comparator Or Baseline | 1H tautomer: 35% inhibition at 10 µM (IC50 > 10 µM) |
| Quantified Difference | >17-fold selectivity for the 2H regioisomer |
| Conditions | BRD4(1) TR-FRET assay, pH 7.4, 25°C, 0.01% Triton X-100 [1] |
Why This Matters
Procurement of the incorrect regioisomer can result in loss of all measurable on-target activity, invalidating a compound collection investment.
- [1] Novartis AG. Pyrazolopyrrolidine derivatives and their use in the treatment of disease. US Patent 8,975,417 B2 (2015), Table 1 data for examples 48–49 and related intermediates. View Source
